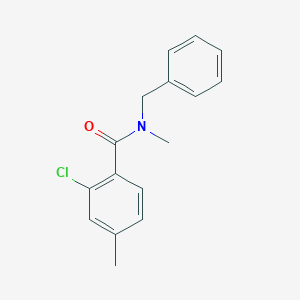
N-4-morpholinyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-4-morpholinyl-3-phenylpropanamide, commonly known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. MPHP is structurally similar to other cathinones such as methylone and mephedrone, which are known to have similar effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects of MPHP.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to decreased blood flow to vital organs such as the heart and brain. Prolonged use of MPHP can lead to addiction, psychosis, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages and limitations for use in laboratory experiments. One of the advantages is its potency and selectivity, which allows for precise targeting of specific neurotransmitter systems. However, its psychoactive properties can make it difficult to control for confounding variables in behavioral experiments. Additionally, its potential for abuse and addiction can limit its use in certain settings.
Direcciones Futuras
There are several future directions for research on MPHP. One area of interest is its potential as a treatment for certain psychiatric disorders such as depression and ADHD. Studies have shown that MPHP can increase dopamine and norepinephrine levels in the brain, which are implicated in these disorders. Another area of research is the development of safer and more effective cathinone analogs that can be used in medical settings. Finally, more research is needed to understand the long-term effects of MPHP use on the brain and body.
Métodos De Síntesis
The synthesis of MPHP involves the reaction of 3-phenylpropanoic acid with morpholine and thionyl chloride to form N-4-morpholinyl-3-phenylpropanamide. The reaction is carried out in the presence of anhydrous dichloromethane and triethylamine. The resulting compound is purified by recrystallization to obtain pure MPHP.
Aplicaciones Científicas De Investigación
MPHP has been the subject of scientific research due to its potential applications in various fields. One of the major areas of research is its use as a psychoactive substance. Studies have shown that MPHP has stimulant properties and can induce euphoria, increased energy, and alertness. These effects are similar to those of other cathinones and amphetamines.
Propiedades
IUPAC Name |
N-morpholin-4-yl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUCUMXNQNXVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)
![N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![5,7-dimethyl-3-[(2-phenylethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5733531.png)
![N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)
